molecular formula C21H40BrNO B1612640 Cetylpyridinium bromide hydrate CAS No. 202869-92-9

Cetylpyridinium bromide hydrate

Cat. No.: B1612640
CAS No.: 202869-92-9
M. Wt: 402.5 g/mol
InChI Key: HVWZDJSNXREVCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Cetylpyridinium bromide hydrate plays a significant role in biochemical reactions due to its cationic surface-active agent properties. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydrophilic and hydrophobic groups allow it to absorb readily to oral surfaces, disrupting the cell membranes of bacteria and inhibiting their growth . This compound is known to interact with enzymes involved in bacterial metabolism, leading to the inhibition of bacterial growth and biofilm formation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell membranes, leading to cell lysis and death in bacteria. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to reduce plaque accumulation and gingival inflammation in orthodontic patients . Its antiseptic properties help maintain oral hygiene by preventing the growth of pathogenic bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial cell membranes. The compound’s cationic nature allows it to bind to the negatively charged bacterial cell walls, leading to membrane disruption and cell death . This compound also inhibits the production of virulence factors in bacteria, further reducing their pathogenicity . Additionally, it can interfere with bacterial enzyme activity, leading to the inhibition of essential metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains effective over extended periods, maintaining its antiseptic properties . Long-term effects on cellular function have been observed, with consistent use leading to sustained reductions in plaque and gingivitis . The compound’s effectiveness may diminish over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces bacterial growth and plaque formation without causing significant adverse effects . At higher doses, this compound may cause gastric upset and central nervous system depression . These toxic effects are typically observed at doses much higher than those used in over-the-counter products .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes and cofactors essential for bacterial growth and survival . By inhibiting these enzymes, this compound disrupts bacterial metabolic processes, leading to reduced bacterial viability . The compound’s impact on metabolic flux and metabolite levels further contributes to its antibacterial properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature facilitates its binding to negatively charged cell membranes, allowing it to accumulate at sites of bacterial infection . This localization enhances its effectiveness in reducing bacterial growth and plaque formation .

Subcellular Localization

This compound’s subcellular localization is primarily at the bacterial cell membrane. The compound’s targeting signals and post-translational modifications direct it to specific compartments within bacterial cells . This localization is crucial for its activity, as it allows this compound to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Chemical Reactions Analysis

Cetylpyridinium bromide hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Cetylpyridinium bromide hydrate is similar to other quaternary ammonium compounds such as cetylpyridinium chloride and hexadecyltrimethylammonium bromide. it is unique in its specific applications and effectiveness in oral care products. Similar compounds include:

This compound stands out due to its specific formulation and effectiveness in reducing dental plaque and gingivitis .

Properties

IUPAC Name

1-hexadecylpyridin-1-ium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N.BrH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWZDJSNXREVCK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583485
Record name 1-Hexadecylpyridin-1-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202869-92-9
Record name 1-Hexadecylpyridin-1-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202869-92-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetylpyridinium bromide hydrate
Reactant of Route 2
Reactant of Route 2
Cetylpyridinium bromide hydrate
Reactant of Route 3
Reactant of Route 3
Cetylpyridinium bromide hydrate
Reactant of Route 4
Reactant of Route 4
Cetylpyridinium bromide hydrate
Reactant of Route 5
Cetylpyridinium bromide hydrate
Reactant of Route 6
Cetylpyridinium bromide hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.